2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization: The oxadiazole ring can undergo cyclization reactions, forming different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetimidoyl chlorides can yield trifluoromethylated oxadiazoles .
Scientific Research Applications
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Togni Reagent: Used for electrophilic trifluoromethylation of nucleophiles.
Berotralstat: Contains a trifluoromethyl group and is used in pharmaceuticals.
Trifluoromethane: A simple compound with a trifluoromethyl group.
Uniqueness
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is unique due to its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C5H6F3N3O |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1-2,9H2 |
InChI Key |
FDQLQPFHPYLRNB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NC(=NO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.